molecular formula C21H18N6O4 B2620994 N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide CAS No. 1396765-72-2

N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2620994
CAS No.: 1396765-72-2
M. Wt: 418.413
InChI Key: AEZAWBIJRLMWOE-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide is a sophisticated chemical reagent designed for advanced research and development applications, particularly in the field of medicinal chemistry. This compound features a complex molecular architecture that integrates multiple heterocyclic systems, including a 1,2-dihydropyridin-2-one core and a 1,2,4-oxadiazole ring linked to a pyrazine moiety. The 1,2,4-oxadiazole scaffold is a well-known pharmacophore in drug discovery due to its favorable properties as a bioisostere for ester and amide functionalities . This molecular framework is commonly investigated for its potential to interact with various biological targets. The presence of the pyrazine ring, a nitrogen-rich heterocycle, further enhances the molecule's ability to engage in key hydrogen bonding interactions, making it a valuable scaffold for probing enzyme active sites or cellular signaling pathways . Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex molecules, or as a starting point for the development of novel protease inhibitors, kinase inhibitors, or other small-molecule therapeutics. Its structure suggests potential for application in high-throughput screening campaigns and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures in a controlled laboratory setting.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4/c1-30-16-5-2-14(3-6-16)10-24-18(28)13-27-12-15(4-7-19(27)29)21-25-20(26-31-21)17-11-22-8-9-23-17/h2-9,11-12H,10,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZAWBIJRLMWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Initial steps often involve the condensation of 4-methoxybenzaldehyde with appropriate amines to form Schiff bases.

    Cyclization: The Schiff bases undergo cyclization reactions with hydrazine derivatives to form oxadiazole rings.

    Acylation: The final step involves acylation reactions to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved could include:

    Signal Transduction: Modulation of kinase activity.

    Gene Expression: Influence on transcription factors and gene regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl-1,2,4-Oxadiazole Derivatives

Compounds such as those synthesized in feature phenyl-1,2,4-oxadiazole cores instead of pyrazine-substituted variants. For example, 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a–c) exhibit similar acetamide backbones but lack the pyrazine heterocycle.

Triazole and Oxadiazole Sulfanyl Acetamides

Compounds like N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () incorporate sulfanyl-linked triazole or oxadiazole rings. These structures prioritize thioether linkages, which may improve metabolic stability but reduce electronegativity compared to the target compound’s oxadiazole-pyrazine motif. The pyridine substituent in analogs contrasts with the pyrazine in the target, offering distinct electronic profiles for target engagement .

Pyrazole-Containing Acetamides

N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () employs a pyrazole-thiazole scaffold. While pyrazoles are known for their metabolic robustness, the target compound’s dihydropyridine and oxadiazole-pyrazine system may confer superior conformational flexibility and solubility due to the reduced aromaticity of the dihydropyridine ring .

Pharmacological and Physicochemical Insights

  • Synthetic Accessibility : The target compound’s pyrazine-oxadiazole motif may require specialized reagents (e.g., pyrazine-2-carboxylic acid derivatives) compared to phenyl-substituted analogs, which are synthetically straightforward .

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of this compound is C21H18N6O4. Its structure includes a methoxyphenyl group attached to an acetamide moiety, integrated with a dihydropyridine and an oxadiazole ring. This unique arrangement of functional groups contributes to its diverse biological activities.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . Preliminary studies suggest that the compound may inhibit cancer cell proliferation by modulating specific signaling pathways and enzyme activities. Notably, its interaction with various molecular targets has been documented, indicating potential efficacy against different cancer types.

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties in various in vitro studies. It appears to reduce the levels of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-y)-1,2,4 -oxadiazol -5 -yl]- 1 , 2 -dihydropyridin - 1 - yl }acetamide can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could bind to various receptors, altering cellular signaling pathways that lead to reduced tumor growth or inflammation.
  • Gene Expression Regulation : The compound may influence gene expression related to cell cycle regulation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-y)-1,2,4 -oxadiazol -5 -yl]- 1 , 2 -dihydropyridin - 1 - yl }acetamide can effectively induce apoptosis in cancer cell lines such as HeLa and MCF7. These studies highlighted the compound's potential as a chemotherapeutic agent.

Animal Models

In vivo studies using animal models have further corroborated the anticancer and anti-inflammatory effects observed in vitro. Treatment with this compound resulted in significant tumor size reduction and decreased inflammatory markers compared to control groups.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-y)-1,2,4 -oxadiazol -5 -yl]- 1 , 2 -dihydropyridin - 1 - yl }acetamide exhibits unique biological activities that may be attributed to its specific structural features.

Compound NameStructural FeaturesBiological Activity
Compound AContains a fluorophenyl moietyPotential anti-TB activity
Compound BSimilar core structure with bromo substitutionInvestigated for antibacterial properties
Compound CShares core oxadiazole structureStudied for antibacterial activity

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